Methyl-d3 Laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3 Laurate, also known as methyl-d3 dodecanoate, is a deuterated fatty acid methyl ester derived from lauric acid. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is commonly used in various scientific research applications, including studies on lipid metabolism, mass spectrometry, and as a tracer in biochemical experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d3 Laurate is typically synthesized through the esterification of lauric acid with methanol-d3 (deuterated methanol). The reaction is catalyzed by acidic catalysts such as sulfuric acid or ionic liquids. The optimal conditions for this esterification reaction include a reaction temperature of around 70°C, a methanol-to-lauric acid molar ratio of approximately 7:1, and a reaction time of about 2 hours . The use of ionic liquids as catalysts has been shown to enhance the efficiency of the reaction, resulting in high yields of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. Lauric acid and methanol-d3 are fed into the reactor, where they undergo esterification in the presence of a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures (around 110°C) and optimized residence times to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl-d3 Laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis, where the ester bond is cleaved to yield lauric acid and methanol-d3. Additionally, this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Lauric acid and methanol-d3 in the presence of sulfuric acid or ionic liquids as catalysts.
Transesterification: This compound and sucrose in the presence of a base catalyst to produce sucrose monolaurate.
Hydrolysis: this compound and water in the presence of an acid or base catalyst.
Major Products Formed
Esterification: this compound.
Transesterification: Sucrose monolaurate.
Hydrolysis: Lauric acid and methanol-d3.
Scientific Research Applications
Methyl-d3 Laurate is widely used in scientific research due to its unique properties. Some of its applications include:
Lipid Metabolism Studies: Used as a tracer to study the metabolic pathways of fatty acids in biological systems.
Mass Spectrometry: Employed as an internal standard in mass spectrometric analyses to improve the accuracy and precision of measurements.
Biochemical Experiments: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industrial Applications: Used in the production of biodegradable surfactants and emulsifiers for food, cosmetic, and pharmaceutical industries
Mechanism of Action
The mechanism of action of methyl-d3 laurate involves its interaction with enzymes and metabolic pathways related to fatty acid metabolism. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. This compound is metabolized similarly to its non-deuterated counterpart, lauric acid, but the presence of deuterium allows for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Methyl-d3 Laurate can be compared with other deuterated fatty acid methyl esters, such as:
Methyl-d3 Palmitate: A deuterated form of palmitic acid methyl ester.
Methyl-d3 Stearate: A deuterated form of stearic acid methyl ester.
Methyl-d3 Oleate: A deuterated form of oleic acid methyl ester.
The uniqueness of this compound lies in its specific chain length (12 carbon atoms) and the presence of deuterium atoms, which make it particularly useful for studies involving medium-chain fatty acids .
Properties
CAS No. |
96731-85-0 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
217.367 |
IUPAC Name |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI Key |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC |
Synonyms |
Dodecanoic Acid Methyl-d3 Ester; Lauric Acid Methyl-d3 Ester; Agnique ME 1270U-d3; Agnique ME 1290-d3; Agnique ME 1298-d3; CE 1290-d3; CE 1295-d3; Edenor ME-C 1298-100-d3; Emery 2296-d3; Exceparl ML 85-d3; Metholene 2296-d3; Methyl Dodecanoate-d3; Me |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.